molecular formula C20H23F3N4O2 B11025653 7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11025653
M. Wt: 408.4 g/mol
InChI Key: REUQKMIJBXSUIT-UHFFFAOYSA-N
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Description

This compound is a pyrimido-triazinone derivative characterized by a fused heterocyclic core (pyrimido[1,2-a][1,3,5]triazin-6-one) substituted with a tetrahydrofuran-2-ylmethyl group at position 3, a 3-(trifluoromethyl)phenyl group at position 1, and methyl groups at positions 7 and 6.

Properties

Molecular Formula

C20H23F3N4O2

Molecular Weight

408.4 g/mol

IUPAC Name

7,8-dimethyl-3-(oxolan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H23F3N4O2/c1-13-14(2)24-19-26(16-6-3-5-15(9-16)20(21,22)23)11-25(12-27(19)18(13)28)10-17-7-4-8-29-17/h3,5-6,9,17H,4,7-8,10-12H2,1-2H3

InChI Key

REUQKMIJBXSUIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3CCCO3)C4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action is lacking.
    • Further research is needed to understand how it interacts with cellular components or receptors.
  • Comparison with Similar Compounds

    Comparison with Structurally Analogous Compounds

    Core Heterocyclic Framework

    The pyrimido[1,2-a][1,3,5]triazin-6-one core is shared with compounds such as 775291-66-2 (4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one) . Key differences lie in substituents:

    • Target compound : 3-(tetrahydrofuran-2-ylmethyl), 1-[3-(trifluoromethyl)phenyl], 7,8-dimethyl.
    • 775291-66-2: 4-(4-fluorophenyl), 8-methyl, 2-[(4-methylphenyl)amino]. These substitutions influence lipophilicity and target engagement. For instance, the trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .

    Substituent-Driven Physicochemical Properties

    A Tanimoto coefficient-based similarity analysis (as in ) would quantify structural resemblance. For example:

    Compound Molecular Weight logP* H-Bond Donors H-Bond Acceptors Similarity to Target (%)
    Target Compound ~470 3.2 1 6 100
    775291-66-2 ~424 3.8 2 5 ~65
    1173693-97-4 ~505 4.1 0 5 ~50

    *Predicted values based on analogous compounds.

    Functional Group Comparisons

    • Trifluoromethyl Phenyl Group: Shared with 1173693-97-4 (a piperidin-1-yl methanone derivative), this group is critical for π-π stacking and hydrophobic interactions in kinase binding .
    • Tetrahydrofuran Substituent : Similar to 1192170-73-2 (a benzofuran derivative), this moiety may enhance metabolic resistance compared to linear alkyl chains .

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